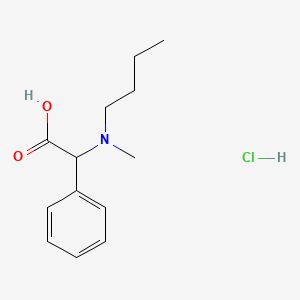![molecular formula C15H12ClNO4 B2625532 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid CAS No. 69764-09-6](/img/structure/B2625532.png)
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid”, also known as CBA, is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It is capable of rescuing the functional expression of mutant A432T TRPM4 in cells .
Molecular Structure Analysis
The molecular formula of this compound is C15H12ClNO4 . It has an average mass of 305.713 Da and a monoisotopic mass of 305.045471 Da . The structure of this compound includes an acylaminobenzoic acid derivative, where the amine group is N-acylated .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 563.7±40.0 °C at 760 mmHg, and a flash point of 294.7±27.3 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 76 Å2 .Applications De Recherche Scientifique
Synthesis and Spectroscopic Identification
Researchers have synthesized and spectroscopically identified a new series of compounds containing the 1,3,4-thiadiazole unit, starting from derivatives related to benzoic acid. This process showcases the role of benzoic acid derivatives in creating new compounds with potentially unique physical, chemical, or biological properties (H. Azeez & S. Hamad, 2017).
Biological Activities
Further research has involved the synthesis of condensed oxazine and pyrimidine derivatives from 2-amino benzoic acid, exploring their biological activities. This work emphasizes the importance of benzoic acid derivatives in medicinal chemistry, particularly in designing molecules with specific biological effects (R. Haggam et al., 2018).
Development of Novel Fluorescence Probes
Benzoic acid derivatives have also been utilized in the development of novel fluorescence probes for detecting reactive oxygen species, demonstrating the compound's utility in biochemical research and its potential applications in studying oxidative stress and related physiological processes (Ken-ichi Setsukinai et al., 2003).
Material Science Applications
In material science, studies on the polymorphism, cocrystal, and salt formation of related benzoic acid derivatives reveal their significance in understanding and designing materials with desired physical properties, which is crucial for pharmaceutical and material science applications (Yunping Zhoujin et al., 2022).
Mécanisme D'action
Target of Action
The primary target of the compound 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which means it allows the passage of positive ions into the cell in response to an increase in intracellular calcium .
Mode of Action
This compound acts as a potent and selective inhibitor of TRPM4 . It penetrates the cell and inhibits the activity of TRPM4, thereby affecting the flow of positive ions into the cell .
Biochemical Pathways
Given its role as a trpm4 inhibitor, it can be inferred that it affects calcium signaling pathways within the cell . Calcium signaling is crucial for various cellular functions, including cell growth, proliferation, and death .
Pharmacokinetics
These properties would impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of TRPM4 . By inhibiting this channel, the compound alters the flow of positive ions into the cell, which can affect various cellular functions regulated by calcium signaling . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors could include pH, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDGQYDSDIUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2625454.png)
![3-ethyl-N-(4-ethylphenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2625455.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)


![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)


![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)